Product packaging for 2-(3,5-Dichlorobenzoyl)-6-methylpyridine(Cat. No.:CAS No. 1187170-03-1)

2-(3,5-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1454202
CAS No.: 1187170-03-1
M. Wt: 266.12 g/mol
InChI Key: ZGWUFOFKLMIKAF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)-6-methylpyridine is a heterocyclic compound featuring a pyridine backbone substituted with a methyl group at the 6-position and a 3,5-dichlorobenzoyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The dichlorinated benzoyl group enhances lipophilicity and metabolic stability, while the methylpyridine core provides a rigid scaffold for interactions with biological targets or coordination sites in metal complexes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2NO B1454202 2-(3,5-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187170-03-1

Properties

IUPAC Name

(3,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWUFOFKLMIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dichlorobenzoyl)-6-methylpyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2NO. The presence of a dichlorobenzoyl group and a methylpyridine moiety contributes to its unique chemical reactivity and biological activity. The chlorine atoms enhance electrophilic aromatic substitution reactions, while the carbonyl group can participate in nucleophilic addition reactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Structural analogs have shown efficacy against various cancer cell lines.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications.

The mechanism of action for this compound involves interactions with biological macromolecules. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access and disrupting metabolic pathways. This interaction can affect signal transduction pathways that regulate cell growth and proliferation.

Anticancer Activity

A study investigating the anticancer potential of related compounds found that those with similar structural features exhibited significant cytotoxicity against human tumor cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation .

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA549TBDTBD

Enzyme Inhibition Studies

Another research highlighted the enzyme inhibition capabilities of similar compounds. For example, the inhibition of tyrosinase was evaluated using Lineweaver–Burk plots to determine kinetic parameters.

Compound NameType of EnzymeIC50 (µM)
Compound CTyrosinase5
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Compounds with similar structures were tested against various bacterial strains, showing varying degrees of effectiveness.

Bacterial StrainMIC (µg/mL) for this compound
Staphylococcus aureusTBD
Escherichia coliTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Structure: Pyrimidine-thiazolo fused ring with a 4-cyanobenzylidene substituent .
  • Contains a cyano group and furan moiety, enhancing π-π stacking but reducing lipophilicity compared to dichlorobenzoyl. Physical Properties: Melting point 213–215°C; IR absorption at 2,209 cm⁻¹ (CN stretch) . Applications: Primarily explored in antimicrobial and anticancer research due to its electrophilic nitrile group.
6-Methyl-2-pyridine-methanol
  • Structure: Pyridine with methanol and methyl substituents .
  • Key Differences :
    • Lacks the dichlorobenzoyl group, resulting in lower molecular weight and higher polarity.
    • The hydroxyl group enables hydrogen bonding, contrasting with the electron-withdrawing Cl atoms in 2-(3,5-Dichlorobenzoyl)-6-methylpyridine.
    • Applications : Used as a ligand in coordination chemistry for platinum complexes .

Dihydropyridine Derivatives

MRS 1191 (3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate)
  • Structure : Partially saturated dihydropyridine with ester and aromatic substituents .
  • Key Differences :
    • The dihydropyridine core introduces conformational flexibility, unlike the fully aromatic pyridine in the target compound.
    • Esters and ethynyl groups enhance solubility but reduce thermal stability.
    • Applications : Calcium channel modulation and cardiovascular research .
Amlodipine Ethyl Analog
  • Structure: Dihydropyridine with chlorophenyl and aminoethoxy groups .
  • Key Differences: Contains a charged aminoethoxy group, improving aqueous solubility but limiting blood-brain barrier penetration.

Dichlorinated Aromatic Compounds

3,5-Dichlorobenzoyl Chloride
  • Structure : Benzoyl chloride with 3,5-dichloro substituents .
  • Key Differences: Reactive acyl chloride group enables facile derivatization, unlike the stable benzoyl-pyridine linkage. Applications: Intermediate in synthesizing agrochemicals and pharmaceuticals.

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Key Functional Groups Applications
This compound Pyridine 3,5-Dichlorobenzoyl, methyl Not reported Aromatic Cl, carbonyl Research (potential drug lead)
11b Pyrimidine-thiazolo 4-Cyanobenzylidene, furan 213–215 CN, carbonyl Antimicrobial/anticancer
MRS 1191 Dihydropyridine Ethyl, benzyl, ethynyl Not reported Ester, alkynyl Calcium channel modulation
3,5-Dichlorobenzoyl chloride Benzoyl chloride 3,5-Dichloro Not reported Acyl chloride Synthetic intermediate

Research Implications and Gaps

  • Thermal Stability : Higher melting points in dichlorinated compounds (e.g., 11a: 243–246°C ) suggest improved crystallinity, a trait that may extend to this compound.

Preparation Methods

Starting Materials and Reaction Setup

  • Substrate: 3-methylpyridine-1-oxide or 6-methylpyridine derivatives.
  • Acylating Agent: 3,5-dichlorobenzoyl chloride.
  • Base: Triethylamine.
  • Solvent: Methylene chloride (CH2Cl2).
  • Atmosphere: Inert nitrogen atmosphere to prevent oxidation or moisture interference.
  • Temperature: Controlled addition under gentle reflux conditions, followed by reflux heating.

Typical Procedure

  • The acyl chloride (3,5-dichlorobenzoyl chloride) is added dropwise to a stirred solution of 3-methylpyridine-1-oxide and triethylamine in methylene chloride over 30-45 minutes.
  • The reaction mixture is then refluxed for 2 to 5 hours to complete the acylation.
  • After cooling, the precipitated triethylammonium chloride salt is filtered off.
  • The solvent is removed by distillation under reduced pressure.
  • The residue is subjected to steam distillation with pH maintained around 6 by adding 45% sodium hydroxide solution.
  • The distillate is extracted multiple times with methylene chloride.
  • The organic extracts are dried and purified by fractional distillation or recrystallization to isolate pure this compound.

Yield and Purity

  • Yields typically range from 68% to 78%, depending on reaction time and conditions.
  • Purity is enhanced by fractional distillation and careful pH control during steam distillation.
  • The product is often obtained as a mixture of regioisomers (e.g., 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine) which can be separated by distillation.

Representative Experimental Data

Parameter Condition/Value Notes
Starting material 3-methylpyridine-1-oxide (27.3 g, 0.25 mol) Precursor for pyridine ring
Acyl chloride 3,5-Dichlorobenzoyl chloride (approx. 0.375 mol) Added dropwise under nitrogen
Base Triethylamine (37.9 g, 0.375 mol) Neutralizes HCl generated
Solvent Methylene chloride (250 ml) Reaction medium
Reaction time 2–5 hours reflux Ensures complete acylation
Work-up Filtration, distillation, steam distillation pH maintained at 6 with NaOH
Extraction 3 × 100 ml methylene chloride For product isolation
Yield 68–78% Based on starting pyridine-1-oxide
Purification Fractional distillation Separates regioisomers

Mechanistic and Process Insights

  • The reaction proceeds via nucleophilic attack of the pyridine N-oxide on the acyl chloride, forming an intermediate that rearranges to the acylated pyridine.
  • Triethylamine acts as a base to trap HCl, preventing side reactions.
  • Steam distillation with controlled pH helps remove impurities and unreacted starting materials.
  • Fractional distillation is critical for separating closely related isomers and obtaining high-purity product.

Comparative Analysis with Related Compounds

While direct preparation of this compound is less frequently reported in isolation, analogous methods for 2-chloro-5-methylpyridine and other substituted pyridines provide a reliable framework. For example, the preparation of 2-chloro-5-methylpyridine via reaction of 3-methylpyridine-1-oxide with benzoyl chloride under similar conditions yields 68% product with similar purification steps.

Summary Table of Preparation Methods

Step Description Key Conditions Outcome/Remarks
1. Preparation of precursor 3-methylpyridine-1-oxide synthesis or purchase Commercial or lab synthesis Starting material
2. Acylation Dropwise addition of 3,5-dichlorobenzoyl chloride Methylene chloride, triethylamine, N2 Formation of acylated intermediate
3. Reflux Heating for 2–5 hours Gentle reflux Completion of reaction
4. Filtration Removal of triethylammonium chloride Vacuum filtration Clarification of reaction mixture
5. Solvent removal Distillation under reduced pressure Rotary evaporator or similar Concentration of product
6. Steam distillation pH maintained at 6 with NaOH Steam distillation Removal of impurities
7. Extraction Multiple extractions with methylene chloride 3 × 100 ml extractions Isolation of organic product
8. Purification Fractional distillation Controlled temperature and pressure Pure this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-Dichlorobenzoyl)-6-methylpyridine, and what key reaction parameters influence yield?

  • Methodological Answer : A widely used approach involves coupling 3,5-dichlorobenzoyl chloride with 6-methylpyridine derivatives. For example, refluxing with acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst (65–70°C, 2–3 hours) yields intermediates like substituted benzylidene compounds. Key parameters include stoichiometric ratios of reactants, reaction time, and catalyst loading. Yields can drop significantly if moisture-sensitive reagents (e.g., acyl chlorides) are not handled under inert conditions .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1,710–1,720 cm⁻¹ and aromatic C-Cl vibrations at 550–600 cm⁻¹.
  • NMR : In DMSO-d6, the methyl group on the pyridine ring appears as a singlet near δ 2.24–2.37 ppm. Aromatic protons from the dichlorobenzoyl moiety resonate as doublets between δ 7.29–8.01 ppm.
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular formula (e.g., C₁₃H₁₀Cl₂NO requires m/z ≈ 284). Cross-validate with fragmentation patterns .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the acyl chloride group. Store at +4°C in airtight, moisture-free containers under nitrogen. Avoid prolonged exposure to light, as UV radiation can degrade the dichlorinated aromatic ring. Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP or pyridine) to enhance acylation efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF or THF) may improve solubility of intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 2 hours under reflux).
  • Workup : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product from byproducts like unreacted dichlorobenzoyl chloride .

Q. How to address discrepancies in spectral data (e.g., NMR shifts) across different studies?

  • Methodological Answer :

  • Solvent Effects : Compare data in DMSO-d6 vs. CDCl3; proton shifts for aromatic hydrogens vary by ~0.2–0.5 ppm due to solvent polarity.
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., hydrolysis products like 3,5-dichlorobenzoic acid) that may skew integrations.
  • Referencing : Cross-check with databases like NIST Chemistry WebBook for validated spectra. Discrepancies in coupling constants (J-values) may indicate conformational isomerism .

Q. What computational methods are used to predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). The dichlorobenzoyl group often engages in hydrophobic interactions, while the pyridine nitrogen may form hydrogen bonds.
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water) over 100-ns trajectories .

Q. What are the applications of this compound in medicinal chemistry, based on structural analogs?

  • Methodological Answer : The dichlorobenzoyl moiety is a common pharmacophore in enzyme inhibitors (e.g., Tafamidis, a transthyretin stabilizer). Researchers can derivatize the pyridine ring to enhance bioavailability:

  • Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Test in vitro against disease-relevant targets (e.g., kinases) using fluorescence-based assays.
  • Compare IC₅₀ values with lead compounds to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichlorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorobenzoyl)-6-methylpyridine

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